For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Structure and Bonding of Isomaltopentaose
This technical guide provides a comprehensive overview of the chemical structure, bonding, and characterization of isomaltopentaose. Isomaltopentaose is a maltooligosaccharide, a key component of isomaltooligosaccharides (IMOs), which are gaining interest in the food and pharmaceutical industries for their prebiotic properties.[1][2]
Chemical Structure and Bonding
Isomaltopentaose is an oligosaccharide composed of five D-glucopyranose units.[2] These units are linked in a linear fashion primarily by α-(1,6)-glycosidic bonds.[2][3] This linkage distinguishes it from its isomer, maltopentaose, which consists of five glucose units linked by α-(1,4)-glycosidic bonds.[4] The α-(1,6) linkage in isomaltopentaose makes it resistant to digestion by human intestinal enzymes, which readily hydrolyze α-(1,4)-glycosidic bonds.[1][3]
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IUPAC Name: α-D-Glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-D-glucose
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SMILES (Simplified Molecular Input Line Entry System): C([C@@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC[C@@H]3--INVALID-LINK--OC[C@@H]4--INVALID-LINK--OC[C@H]5--INVALID-LINK--O)O)O)O)O)O)O)O)O)O)O)O)O)O)O">C@HO
The structure of isomaltopentaose is represented by the following diagram:
Physicochemical Properties
A summary of the key physicochemical properties of isomaltopentaose is provided in the table below. It is important to note that isomaltopentaose is often produced as part of a mixture of isomaltooligosaccharides, and properties may vary depending on the purity.[3]
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₂O₂₆ | [4] |
| Molecular Weight | 828.7 g/mol | [4] |
| CAS Number | 6082-32-2 | [2] |
| Appearance | White crystalline powder or syrup | [3][5] |
| Solubility | Soluble in water | [6] |
| Sweetness | Lower than sucrose | [5] |
| Digestibility | Resistant to digestion in the upper gastrointestinal tract | [3] |
| Stability | Highly resistant to heat and acid | [5] |
Experimental Protocols for Structural Elucidation
The structural characterization of oligosaccharides like isomaltopentaose relies on a combination of advanced analytical techniques. The diversity in saccharide structure arises from the different monosaccharide compositions and the way they are linked, including bond orientation and position of the glycosidic bonds.[7]
NMR spectroscopy is a powerful non-destructive technique for determining the detailed three-dimensional structure of molecules in solution. For oligosaccharides, 1H and 13C NMR are used to identify the monosaccharide units, their anomeric configuration (α or β), and the linkage positions of the glycosidic bonds.
General Protocol:
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Sample Preparation: A small amount of the purified isomaltopentaose is dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O).
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Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.
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Spectral Analysis:
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¹H NMR: The chemical shifts of anomeric protons (typically in the range of 4.5-5.5 ppm) provide information about the anomeric configuration. Coupling constants (J-values) help in assigning proton signals.
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¹³C NMR: The chemical shifts of anomeric carbons (around 100 ppm) and carbons involved in glycosidic linkages are particularly informative.
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2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the complete assignment of all signals and unambiguous determination of the glycosidic linkage positions. For instance, an HMBC correlation between the anomeric proton of one glucose unit and the C6 of the adjacent unit confirms a (1→6) linkage.[8][9]
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Mass spectrometry is a highly sensitive technique used to determine the molecular weight and sequence of oligosaccharides.[10] When coupled with fragmentation techniques (tandem MS or MS/MS), it can provide information about the glycosidic linkages.[7]
General Protocol:
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Ionization: The isomaltopentaose sample is ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[10]
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Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the molecular ion is determined, which confirms the molecular weight of the pentasaccharide.
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Fragmentation (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) or other fragmentation methods.[7] This breaks the glycosidic bonds, generating a series of fragment ions.
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Fragment Analysis: The m/z values of the fragment ions are analyzed. The mass differences between consecutive fragment ions correspond to the mass of a glucose residue, allowing for the determination of the monosaccharide sequence. The specific fragmentation patterns can also provide clues about the linkage positions, although differentiating isomers can be challenging.[7]
Logical Workflow for Structural Characterization
The following diagram illustrates a typical workflow for the structural characterization of isomaltopentaose.
References
- 1. mdpi.com [mdpi.com]
- 2. biosynth.com [biosynth.com]
- 3. Isomaltooligosaccharide - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and Monitoring of Isomalto/Malto-Polysaccharide Formation by Different 4,6-α-Glucanotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pub.epsilon.slu.se [pub.epsilon.slu.se]
